![molecular formula C9H11N5O B3211351 2-Carbamoyl-2-(phenylazo)acetamidine CAS No. 1086824-05-6](/img/structure/B3211351.png)
2-Carbamoyl-2-(phenylazo)acetamidine
Übersicht
Beschreibung
2-Carbamoyl-2-(phenylazo)acetamidine, also known as CA-074, is a potent and selective inhibitor of cathepsin B, a lysosomal cysteine protease. It is widely used in scientific research to study the role of cathepsin B in various biological processes.
Wirkmechanismus
2-Carbamoyl-2-(phenylazo)acetamidine works by irreversibly binding to the active site of cathepsin B, preventing it from cleaving its target proteins. This inhibition leads to the accumulation of undigested proteins in the lysosome, which can ultimately result in cell death.
Biochemical and Physiological Effects:
In addition to its role in cancer biology, this compound has been shown to have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Carbamoyl-2-(phenylazo)acetamidine is its high selectivity for cathepsin B, which allows for more specific inhibition of this enzyme compared to other lysosomal protease inhibitors. However, it is important to note that this compound is irreversible, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Carbamoyl-2-(phenylazo)acetamidine. One area of interest is the development of more potent and selective inhibitors of cathepsin B, which could have even greater therapeutic potential. Additionally, further studies are needed to elucidate the role of cathepsin B in various disease processes, which could lead to the development of new treatments for cancer and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
2-Carbamoyl-2-(phenylazo)acetamidine is used in a variety of scientific research applications, including the study of lysosomal function, cancer biology, and neurodegenerative diseases. It has been shown to inhibit the growth and invasion of cancer cells by blocking the activity of cathepsin B, which is overexpressed in many types of cancer.
Eigenschaften
IUPAC Name |
3-amino-3-imino-2-phenyldiazenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c10-8(11)7(9(12)15)14-13-6-4-2-1-3-5-6/h1-5,7H,(H3,10,11)(H2,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQCRGGEGLIWHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(C(=N)N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601218953 | |
Record name | 3-Amino-3-imino-2-[(1E)-2-phenyldiazenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601218953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1086824-05-6 | |
Record name | 3-Amino-3-imino-2-[(1E)-2-phenyldiazenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601218953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.